molecular formula C23H25FN4O B2699824 3-(azepan-1-ylcarbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251689-95-8

3-(azepan-1-ylcarbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No. B2699824
CAS RN: 1251689-95-8
M. Wt: 392.478
InChI Key: MYVFJPQGXUNRIV-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C23H25FN4O and its molecular weight is 392.478. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Convergent Synthesis of Dual Antagonists : A study highlighted the development of an efficient route to synthesize a potent 5HT7/5HT2 dual antagonist, featuring significant steps like regioselective construction of a tetra-substituted pyrazole and a unique Pd-catalyzed hydrogenation method for reductive amination (LiangJimmy, Deng, & Mani, 2011).
  • Chiral Discrimination in Liquid Chromatography : Research on chromatographic enantioseparation using cellulose tris(5-fluoro-2-methylphenylcarbamate) as a chiral stationary phase for HPLC shows its application in separating complex molecular structures (Yashima, Yamamoto, & Okamoto, 1996).
  • Antibacterial Agents Synthesis : A study focused on synthesizing and evaluating the antibacterial activity of compounds with amino- and/or hydroxy-substituted cyclic amino groups, including a compound structurally similar to the one , demonstrating its potential in antibacterial applications (Egawa et al., 1984).

Applications in Material Science

  • Development of Aromatic Poly(amine−1,3,4-oxadiazole)s : A study created a new naphthylamine-derived aromatic dicarboxylic acid for use in blue-light-emitting materials, illustrating the application of similar compounds in developing advanced materials (Liou, Hsiao, Chen, & Yen, 2006).
  • Synthesis of Inhibitors for Protein Tyrosine Kinases : Research on synthesizing 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones showed their potential as inhibitors of protein tyrosine kinases, demonstrating the compound's relevance in medicinal chemistry (Thompson et al., 2000).

Optical and Electrochemical Applications

  • Charge Resonance Excitations Study : A study explored the electronic coupling between attached amine redox centers, indicating the application of such compounds in understanding charge transfer processes (Nöll et al., 2007).
  • Azepanium Ionic Liquids Development : The synthesis of azepanium ionic liquids from azepane, as mentioned in a study, highlights the application of similar compounds in creating new ionic liquids for various industrial and scientific purposes (Belhocine et al., 2011).

properties

IUPAC Name

azepan-1-yl-[4-(4-fluoro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O/c1-15-13-17(24)8-10-20(15)27-21-18-9-7-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVFJPQGXUNRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)F)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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